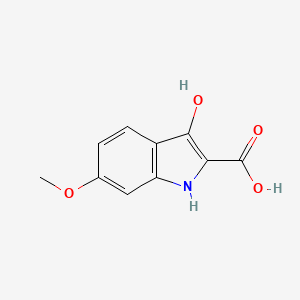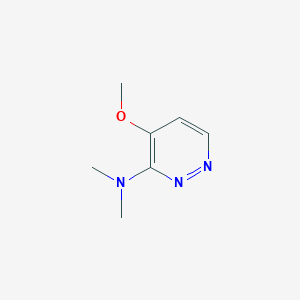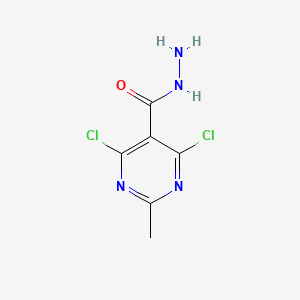
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C6H6Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide typically involves the reaction of 4,6-Dichloro-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4,6-Dichloro-2-methylpyrimidine+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as aldehydes or ketones for forming hydrazones.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
科学研究应用
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide.
2,4-Dichloro-6-methylpyrimidine: Another dichlorinated pyrimidine with similar reactivity.
5-Amino-4,6-dichloro-2-methylpyrimidine: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrazones. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
属性
分子式 |
C6H6Cl2N4O |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylpyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C6H6Cl2N4O/c1-2-10-4(7)3(5(8)11-2)6(13)12-9/h9H2,1H3,(H,12,13) |
InChI 键 |
WWNHVMCUAJMGMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



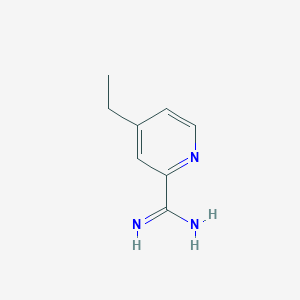
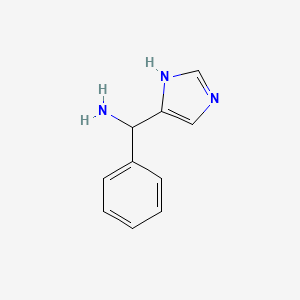
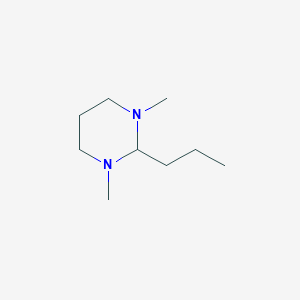
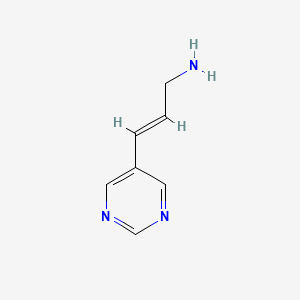
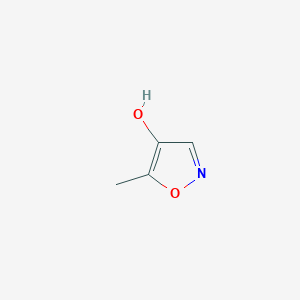
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
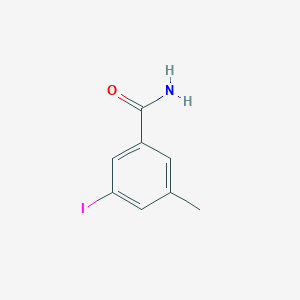
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
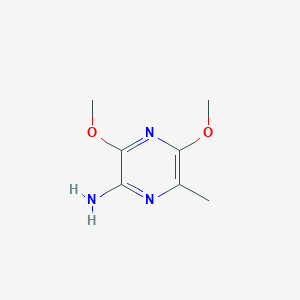
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
